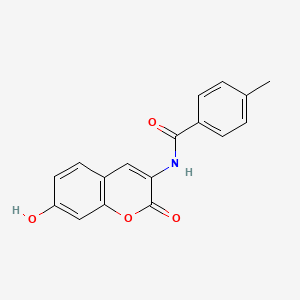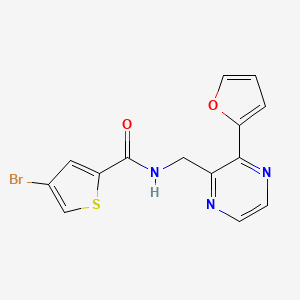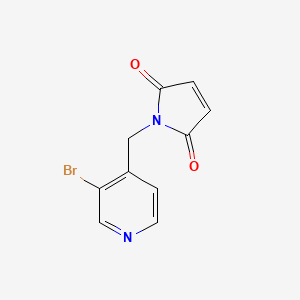
1-((3-Bromopyridin-4-yl)methyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Bromopyridin-4-yl)methyl)-1H-pyrrole-2,5-dione, also known as 1-((3-bromo-4-pyridyl)methyl)-1H-pyrrole-2,5-dione or BPMPD, is a chemical compound that has a wide range of applications in the scientific research field. It is a heterocyclic molecule that contains a pyrrole ring with a bromine substituent. BPMPD is a colorless, crystalline solid that is soluble in organic solvents, such as methanol and ethanol.
Wissenschaftliche Forschungsanwendungen
Glycolic Acid Oxidase Inhibitors
- Inhibitors of Glycolic Acid Oxidase : Derivatives of 1H-pyrrole-2,5-dione, specifically 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, have been studied for their potential as inhibitors of glycolic acid oxidase. These compounds exhibit significant inhibition of porcine liver glycolic acid oxidase in vitro, indicating their potential in reducing urinary oxalate levels in ethylene glycol-fed rats, suggesting applications in the treatment of conditions like hyperoxaluria (Rooney et al., 1983).
Chemical Synthesis
- One-Step Synthesis of Pyridylpyrroles : The compound under discussion is relevant to the efficient synthesis of 3,5-disubstituted and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles through novel condensation processes. This suggests applications in synthesizing complex pyrrole-based structures for various scientific purposes, including material science and pharmaceutical research (Klappa et al., 2002).
Novel Methodologies in Synthesis
- Synthesis of Pyridopyrrolodiazepine Derivatives : A novel methodology for synthesizing 1,4-pyridopyrrolodiazepine derivatives, involving bromination and intramolecular cyclization, has been developed. This showcases the potential of related compounds in generating libraries of compounds with significant interest in drug discovery (El Bouakher et al., 2012).
Luminescent Materials
- Photoluminescent Conjugated Polymers : Compounds containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units have been synthesized and characterized for their strong photoluminescence. This indicates applications in electronic devices, highlighting the potential of pyrrole-dione derivatives in the development of new photoluminescent materials for tech applications (Beyerlein & Tieke, 2000).
Corrosion Inhibition
- Organic Inhibitors of Carbon Steel Corrosion : 1H-pyrrole-2,5-dione derivatives have been identified as efficient organic inhibitors for the corrosion of carbon steel in hydrochloric acid medium. This suggests applications in the field of materials science, particularly in corrosion prevention (Zarrouk et al., 2015).
Eigenschaften
IUPAC Name |
1-[(3-bromopyridin-4-yl)methyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-5-12-4-3-7(8)6-13-9(14)1-2-10(13)15/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPAOARUSDRHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Bromopyridin-4-yl)methyl)-1H-pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-Amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2717430.png)



![(1R,5S)-3-(methylthio)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2717434.png)
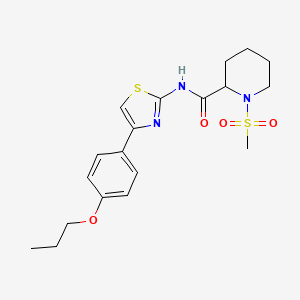
![2-[1,3-Dimethyl-8-(4-methyl-piperazin-1-yl)-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl]-acetamide](/img/structure/B2717440.png)

![5-((4-Benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717443.png)
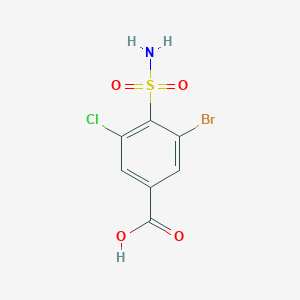
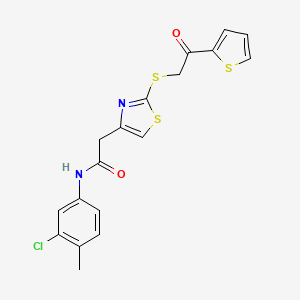
![3-({4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2717447.png)
